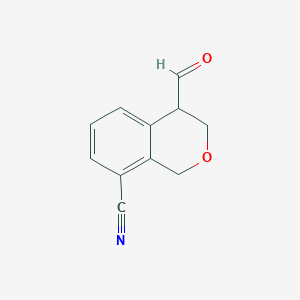
Methacrolein diethylacetal
Übersicht
Beschreibung
Methacrolein diethylacetal is an organic compound that serves as a versatile intermediate in various chemical reactions. It is derived from methacrolein, an unsaturated aldehyde, and is commonly used in the synthesis of polymers, resins, and other industrial chemicals. This compound is characterized by its clear, colorless appearance and its ability to undergo a range of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methacrolein diethylacetal can be synthesized through the acetalization of methacrolein with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions, where methacrolein and ethanol are heated together in the presence of the acid catalyst until the desired acetal is formed.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction of the starting materials. The use of a distillation column may be necessary to separate the product from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Methacrolein diethylacetal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methacrylic acid or its derivatives.
Reduction: Reduction reactions can convert this compound into methallyl alcohol.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products:
Oxidation: Methacrylic acid, methacrylic esters.
Reduction: Methallyl alcohol.
Substitution: Various substituted acetals depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Methacrolein diethylacetal has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research into this compound derivatives explores their potential as pharmaceutical agents.
Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of methacrolein diethylacetal involves its ability to undergo various chemical transformations. The acetal group can be hydrolyzed under acidic conditions to release methacrolein, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Methacrolein diethylacetal can be compared with other similar compounds, such as:
Methacrolein: The parent compound, which is more reactive due to the presence of the aldehyde group.
Methallyl alcohol: A reduction product of this compound, used in the synthesis of polymers and pharmaceuticals.
Methacrylic acid: An oxidation product, widely used in the production of polymers and resins.
Uniqueness: this compound is unique due to its stability as an acetal and its ability to serve as a protected form of methacrolein, allowing for controlled release and participation in various chemical reactions.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3,3-diethoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h8H,3,5-6H2,1-2,4H3 |
InChI-Schlüssel |
XYJXZLHRRNRNHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=C)C)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8618149.png)


![4-(Bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8618171.png)








![(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol](/img/structure/B8618234.png)
